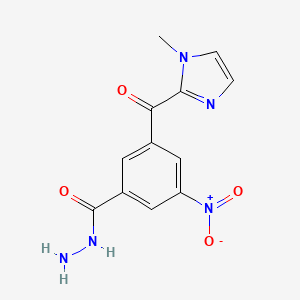
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide is a complex organic compound that features a combination of imidazole and benzoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide typically involves multi-step organic reactions. One common approach is to start with the preparation of 1-Methyl-1H-imidazole-2-carboxylic acid, which can be synthesized from 1-Methyl-2-imidazolecarboxaldehyde . The next step involves the nitration of benzoic acid to introduce the nitro group at the 5-position. The final step is the coupling of the imidazole derivative with the nitro-benzoic acid derivative using hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the imidazole or benzoic acid moieties .
Scientific Research Applications
3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the nitro and hydrazide groups can participate in redox reactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-carboxylic acid: A precursor in the synthesis of the target compound.
5-Nitro-benzoic acid: Another precursor used in the synthesis.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
What sets 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H11N5O4 |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
3-(1-methylimidazole-2-carbonyl)-5-nitrobenzohydrazide |
InChI |
InChI=1S/C12H11N5O4/c1-16-3-2-14-11(16)10(18)7-4-8(12(19)15-13)6-9(5-7)17(20)21/h2-6H,13H2,1H3,(H,15,19) |
InChI Key |
MHDFSMMARAHDII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
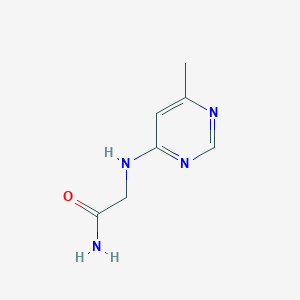
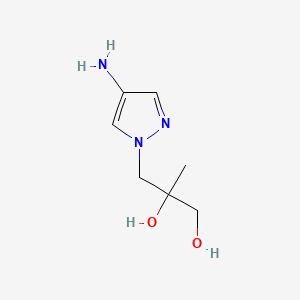
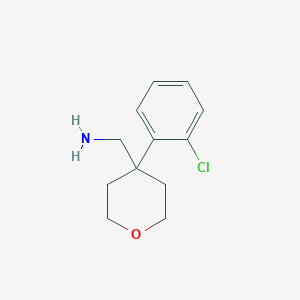
![2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione](/img/structure/B13340994.png)

![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)

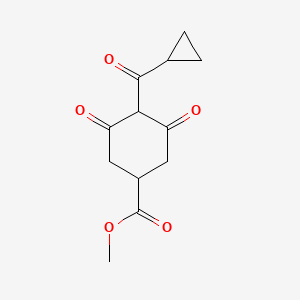



![8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
